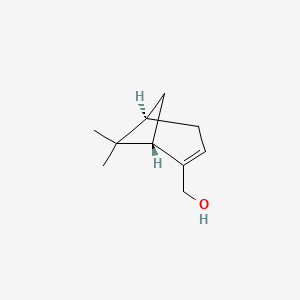![molecular formula C25H14N2O4 B3055886 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro- CAS No. 67665-46-7](/img/structure/B3055886.png)
9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- is a derivative of spirobifluorene, a compound known for its unique spiro structure where two fluorene units are connected through a single spiro carbon.
Preparation Methods
The synthesis of 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- typically involves the nitration of 9,9’-spirobifluorene. The process begins with the reaction of 9,9’-spirobifluorene with nitric acid, which introduces nitro groups at the 2 and 2’ positions of the spirobifluorene backbone . This reaction is usually carried out under controlled conditions to ensure the selective nitration of the desired positions.
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants like tin(II) chloride.
The major products formed from these reactions include 9,9’-Spirobi[9H-fluorene], 2,2’-diamino- and other substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- has several scientific research applications:
Molecular Electronics: Due to its unique spiro structure, this compound is used in the development of organic semiconductors and other electronic materials.
Light-Emitting Devices: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other light-emitting devices due to its excellent thermal and morphological stability.
Nonlinear Optical Materials: The compound’s structure makes it suitable for use in nonlinear optical materials, which are essential in various photonic applications.
Mechanism of Action
The mechanism by which 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- exerts its effects is primarily related to its electronic properties. The nitro groups influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules. In electronic applications, the compound’s spiro structure allows for efficient charge transport and stability, making it a valuable component in various devices .
Comparison with Similar Compounds
Similar compounds to 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- include:
9,9’-Spirobi[9H-fluorene], 2,2’-diamino-: This compound is obtained by the reduction of the dinitro derivative and has applications in the synthesis of other spirobifluorene derivatives.
9,9’-Spirobi[9H-fluorene], 2,2’-dibromo-: This derivative is used in various coupling reactions and as an intermediate in the synthesis of more complex molecules.
The uniqueness of 9,9’-Spirobi[9H-fluorene], 2,2’-dinitro- lies in its nitro groups, which provide distinct electronic properties and reactivity compared to its amino and bromo counterparts .
Properties
IUPAC Name |
2,2'-dinitro-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O4/c28-26(29)15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27(30)31)14-24(20)25/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAPAZZXKUVMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464947 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67665-46-7 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene], 2,2'-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)






![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)
